3-(Isothiocyanatomethyl)benzoic acid
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Overview
Description
3-(Isothiocyanatomethyl)benzoic acid is an organic compound with the molecular formula C9H7NO2S. It features a benzoic acid core with an isothiocyanatomethyl group attached to the third carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiocyanatomethyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Isothiocyanatomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) under acidic conditions.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-(Isothiocyanatomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)benzoic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Comparison
3-(Isothiocyanatomethyl)benzoic acid is unique due to the presence of both a benzoic acid group and an isothiocyanatomethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isothiocyanates like benzyl isothiocyanate or phenyl isothiocyanate .
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-3-1-2-7(4-8)5-10-6-13/h1-4H,5H2,(H,11,12) |
InChI Key |
MFEKXZXVPDLKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN=C=S |
Origin of Product |
United States |
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